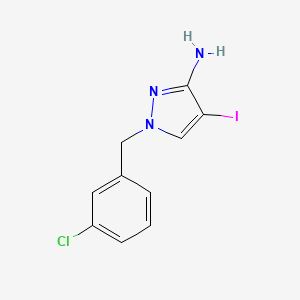

1-(3-chlorobenzyl)-4-iodo-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC14643557

Molecular Formula: C10H9ClIN3

Molecular Weight: 333.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9ClIN3 |

|---|---|

| Molecular Weight | 333.55 g/mol |

| IUPAC Name | 1-[(3-chlorophenyl)methyl]-4-iodopyrazol-3-amine |

| Standard InChI | InChI=1S/C10H9ClIN3/c11-8-3-1-2-7(4-8)5-15-6-9(12)10(13)14-15/h1-4,6H,5H2,(H2,13,14) |

| Standard InChI Key | PQJGFHUMGXOLQK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)CN2C=C(C(=N2)N)I |

Introduction

Chemical Identity and Molecular Characteristics

Structural Composition and Nomenclature

1-(3-Chlorobenzyl)-4-iodo-1H-pyrazol-3-amine (IUPAC name: 1-[(3-chlorophenyl)methyl]-4-iodopyrazol-3-amine) is a monosubstituted pyrazole derivative with the molecular formula C₁₀H₉ClIN₃ and a molecular weight of 333.55 g/mol . The compound’s structure features:

-

A pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms).

-

A 3-chlorobenzyl group (-CH₂-C₆H₄-Cl) attached to the N1 position of the pyrazole.

-

An iodine atom at the C4 position.

-

An amino group (-NH₂) at the C3 position.

The canonical SMILES representation C1=CC(=CC(=C1)Cl)CN2C=C(C(=N2)N)I and InChIKey PQJGFHUMGXOLQK-UHFFFAOYSA-N further delineate its connectivity .

Table 1: Molecular Properties of 1-(3-Chlorobenzyl)-4-Iodo-1H-Pyrazol-3-Amine

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉ClIN₃ |

| Molecular Weight | 333.55 g/mol |

| IUPAC Name | 1-[(3-Chlorophenyl)methyl]-4-iodopyrazol-3-amine |

| CAS Number | 2379944-90-6 |

| PubChem CID | 163333252 |

| SMILES | C1=CC(=CC(=C1)Cl)CN2C=C(C(=N2)N)I |

| InChIKey | PQJGFHUMGXOLQK-UHFFFAOYSA-N |

Synthesis and Halogenation Methodologies

Metal-Free Halogenation of Pyrazole Derivatives

The synthesis of 4-halogenated pyrazoles, including iodinated analogs like 1-(3-chlorobenzyl)-4-iodo-1H-pyrazol-3-amine, has been advanced through metal-free C–H halogenation strategies. A pivotal method involves reacting 3-aryl-1H-pyrazol-5-amines with N-halosuccinimide (NXS; X = Br, I, Cl) in dimethyl sulfoxide (DMSO) at room temperature . This protocol, developed by Beilstein researchers, enables regioselective halogenation at the C4 position of the pyrazole ring with yields ranging from 60% to 98% .

Key synthetic advantages include:

-

Mild Conditions: Reactions proceed at ambient temperature without requiring transition-metal catalysts.

-

Scalability: Demonstrated efficacy in gram-scale syntheses (e.g., 1.718 g of 4-iodo product isolated in 98% yield) .

-

Substrate Flexibility: Tolerance for diverse substituents on the pyrazole’s N1 and aryl groups.

Table 2: Representative Halogenation Conditions for Pyrazole Derivatives

| Parameter | Details |

|---|---|

| Reagents | N-Iodosuccinimide (NIS), DMSO |

| Temperature | Room temperature (25°C) |

| Reaction Time | 3–6 hours |

| Yield (Iodination) | 70–98% |

| Scale | Up to 4 mmol demonstrated |

Post-Synthetic Modifications

The iodine substituent’s versatility enables further functionalization. For instance, 4-iodopyrazoles undergo cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups . Additionally, deprotection of the N-tosyl group using p-toluenesulfinic acid (TolSO₂H) yields primary amine derivatives, expanding utility in drug discovery .

Structural and Spectroscopic Analysis

Crystallographic and Spectroscopic Data

Single-crystal X-ray diffraction studies of analogous 4-iodopyrazoles (e.g., 4-iodo-3-phenyl-1-tosyl-1H-pyrazol-5-amine) confirm the planar geometry of the pyrazole ring and the axial orientation of the iodine substituent . Key bond lengths include:

-

C4–I bond: ~2.10 Å (consistent with standard C–I single bonds).

-

N1–C bond (benzyl group): ~1.45 Å.

Spectroscopic characterization relies on:

-

¹H NMR: Distinct signals for the NH₂ group (~5.2 ppm) and aromatic protons (7.2–7.8 ppm) .

-

¹³C NMR: Resonances for C4 (iodine-bearing carbon) at ~85 ppm .

Applications in Materials Science and Catalysis

Coordination Chemistry

The iodine atom’s polarizability enables ligand behavior in metal complexes. For example, 4-iodopyrazoles coordinate to palladium(II) centers, forming catalysts for C–C coupling reactions .

Optoelectronic Materials

Heavy halogen atoms (e.g., iodine) enhance intersystem crossing in luminescent materials, making 4-iodopyrazoles candidates for organic light-emitting diodes (OLEDs) .

Future Directions and Research Gaps

Target Identification and Optimization

-

Structure-Activity Relationships (SAR): Systematic variation of the 3-chlorobenzyl and amino groups to optimize pharmacokinetics.

-

In Vivo Studies: Efficacy and toxicity profiling in preclinical models.

Sustainable Synthesis

-

Green Solvents: Replacing DMSO with biodegradable alternatives (e.g., Cyrene™).

-

Catalyst Recycling: Developing immobilized catalysts for halogenation reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume